Neodymium(III) iodide (CAS: 13813-24-6) is a highly hygroscopic heavy lanthanide halide that serves as a specialized precursor in organometallic synthesis, advanced catalysis, and optical materials. In its anhydrous form, it typically crystallizes in an orthorhombic PuBr3-type structure before undergoing a solid-solid phase transition to a hexagonal modification at elevated temperatures. For procurement professionals and synthetic chemists, NdI3 is primarily differentiated from lighter neodymium halides by its highly labile, soft iodide ligands. This lability facilitates complete ligand metathesis in the synthesis of sterically demanding, single-component rare-earth catalysts. Furthermore, its specific coordination behavior in ethereal solvents—readily forming well-defined adducts like NdI3(THF)3.5—makes it a targeted starting material for accessing multi-electron redox chemistry and high-stereospecificity Ziegler-Natta polymerization systems [1].
Substituting Neodymium(III) iodide with the more common and less expensive Neodymium(III) chloride (NdCl3) often leads to process failure in sensitive catalytic and synthetic workflows. The chloride ion is a harder, more strongly coordinating ligand that resists complete displacement by bulky organic frameworks, frequently resulting in the formation of unwanted monosubstituted or solvent-retaining species (e.g., NdLCl2(THF)3) that poison catalytic active sites. In contrast, the softer, bulkier iodide in NdI3 acts as a highly efficient leaving group, enabling the clean isolation of THF-free, highly active organometallic complexes. In industrial diene polymerization, this difference in halide coordination directly impacts the stereospecificity of the active metal center; unmodified NdCl3 shows poor baseline activity, whereas NdI3-based systems drive the formation of ultra-high cis-1,4 microstructures critical for high-performance synthetic rubbers [1].
In the synthesis of sterically encumbered ansa-bis(allyl) neodymium complexes, the choice of halide precursor dictates the purity and coordination state of the final catalyst. Reactions utilizing NdI3(THF)3.5 allow for complete halide displacement, yielding THF-free, highly active neutral complexes. In direct contrast, utilizing NdCl3 under identical stoichiometric conditions frequently halts at incomplete substitution, yielding monosubstituted chloro-complexes (e.g., NdLCl2(THF)3) that retain tightly bound solvent molecules and exhibit suppressed catalytic activity[1].
| Evidence Dimension | Halide displacement and solvent retention |
| Target Compound Data | NdI3 yields 100% halide-free, THF-free neutral complexes |
| Comparator Or Baseline | NdCl3 yields incomplete substitution (retains 2 Cl- and 3 THF ligands) |
| Quantified Difference | Complete vs. partial metathesis |
| Conditions | Salt metathesis with bulky organic salts in THF |
Procurement of NdI3 is mandatory for synthesizing highly active, solvent-free organoneodymium catalysts where residual chlorides or coordinated THF would act as catalytic poisons.
Neodymium-based ternary catalyst systems are the industry standard for producing polybutadiene and polyisoprene. When formulated with NdI3, the resulting catalyst systems exhibit high stereocontrol, routinely achieving >97% cis-1,4 microstructures with narrow molecular weight distributions. Conversely, unmodified NdCl3 exhibits negligible activity under standard conditions and requires complex, precise modifications (such as complexation with specific alcohols) to approach comparable stereoregularity and activity levels [1].
| Evidence Dimension | cis-1,4 stereospecificity in diene polymerization |
| Target Compound Data | >97% cis-1,4 content with high intrinsic activity |
| Comparator Or Baseline | Unmodified NdCl3 exhibits negligible baseline activity |
| Quantified Difference | >97% vs. ~0% (without modifiers) |
| Conditions | Ternary Ziegler-Natta polymerization in hydrocarbon solvents |
For manufacturers of high-performance tires and industrial rubbers, NdI3 provides a more direct, highly active route to the exact microstructures required for maximum tensile strength and abrasion resistance.
Neodymium(II) iodide (NdI2) is a powerful reagent for multi-electron reductive coupling, but its extreme sensitivity makes procurement, storage, and handling highly impractical for standard laboratories. Utilizing NdI3 in combination with a strong reducing agent (such as KC8 or Na) allows for the in situ generation of Nd(II) reactive equivalents. This approach achieves the same high-yield reductive coupling of alkyl chlorides with carbonyls as isolated NdI2, but utilizes a stable Nd(III) precursor that does not spontaneously degrade during storage [1].
| Evidence Dimension | Reagent handling stability vs. coupling yield |
| Target Compound Data | NdI3 + KC8 provides high coupling yields from a stable Nd(III) source |
| Comparator Or Baseline | Isolated NdI2 provides high yields but degrades rapidly and requires extreme handling |
| Quantified Difference | Equivalent synthetic yield with vastly superior shelf-life and processability |
| Conditions | Reductive coupling in anhydrous ethereal solvents |
Allows buyers to execute advanced multi-electron lanthanide redox chemistry without the prohibitive costs and failure rates associated with sourcing and storing ultra-sensitive Nd(II) reagents.
The development of advanced near-infrared (NIR) luminescent materials requires dispersing Nd(III) ions in matrices without introducing quenching agents like water or strongly coordinating counterions. NdI3 demonstrates high solubility in carefully dried ionic liquids, such as [C12mim][Tf2N]. Because the bulky iodide ion does not aggressively compete for the inner coordination sphere compared to harder halides, the system achieves intense NIR emission with calculated radiative lifetimes of ~1.63 ms, comparable to commercial Nd-doped laser glasses [1].
| Evidence Dimension | Radiative lifetime in non-aqueous matrices |
| Target Compound Data | ~1.63 ms radiative lifetime in tailored matrices |
| Comparator Or Baseline | Aqueous or strongly coordinated Nd(III) systems (heavy quenching) |
| Quantified Difference | Millisecond-scale lifetimes vs. microsecond-scale quenched lifetimes |
| Conditions | Solvated in anhydrous[C12mim][Tf2N] or functionalized sol-gel hybrid materials |
NdI3 is the preferred halide salt for formulating liquid lasers, scintillators, and fiber doping solutions where maximizing the quantum yield of the 4f-4f transitions is critical.
NdI3 is utilized as a core catalytic precursor in ternary Ziegler-Natta systems for the polymerization of 1,3-butadiene and isoprene. Its unique coordination environment drives the formation of >97% cis-1,4 microstructures, which is essential for producing tires and industrial belts with superior abrasion resistance, high elasticity, and low heat buildup [1].
In advanced organometallic research, NdI3(THF)3.5 is the preferred starting material for synthesizing sterically encumbered, solvent-free neodymium complexes (e.g., ansa-bis(allyl) systems). The high lability of the iodide ligand ensures complete metathesis, avoiding the formation of catalytically dead chloro-adducts[2].
NdI3 is procured by synthetic laboratories to serve as a stable precursor for generating highly reactive Nd(II) equivalents in situ. By combining NdI3 with reducing agents like KC8, chemists can perform complex multi-electron reductive couplings of alkyl halides and carbonyls without the logistical challenges of sourcing and handling isolated Neodymium(II) iodide [3].
Due to its high solubility in anhydrous ionic liquids and lack of strong inner-sphere quenching by the iodide ion, NdI3 is used to formulate advanced optical materials. It is integrated into sol-gel hybrids and ionic liquid matrices to create liquid lasers and scintillators with long radiative lifetimes (~1.63 ms) comparable to solid-state Nd-doped glasses[4].
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